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Compound of Interest

Compound Name: (R)-2-Amino-2-cyclohexylethanol

Cat. No.: B3024909 Get Quote

(R)-2-Amino-2-cyclohexylethanol, belonging to the class of 1,2-amino alcohols, is a

structurally important molecule. The presence of vicinal amino and hydroxyl groups provides

two key points for chemical modification, while the cyclohexyl group imparts lipophilicity and

conformational rigidity. Its chirality is of utmost importance; in pharmaceutical development, a

single enantiomer of a drug often exhibits the desired therapeutic effect, while the other may be

inactive or even cause adverse effects[1]. Therefore, access to enantiomerically pure building

blocks like (R)-2-Amino-2-cyclohexylethanol is critical for the synthesis of single-

stereoisomer drugs[2][3]. The physical properties of such a compound are not mere data

points; they are the fundamental parameters that dictate its handling, reactivity, and analytical

characterization.

Core Physical Properties
The physical characteristics of (R)-2-Amino-2-cyclohexylethanol are foundational to its

practical application. The following table summarizes the available and predicted data. It is

crucial to note that while some data is available for the specific (R)-enantiomer, other values

are derived from its enantiomer ((S)-form) or related achiral structures, which serve as valuable

reference points.
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Property Value / Observation Source / Notes

CAS Number 85711-13-3 [4]

Molecular Formula C₈H₁₇NO [4][5][6]

Molecular Weight 143.23 g/mol [4]

Physical Form Solid [4]

Appearance Off-white to light yellow solid Based on (S)-enantiomer

Melting Point

Data not available for free

base. The hydrochloride salt of

the (S)-enantiomer melts at

115-117°C[7].

The melting point is highly

sensitive to purity.

Boiling Point

Data not available. The related

achiral compound 2-

cyclohexylethanol boils at 206-

207°C (at 745 mmHg)[8].

The presence of amino and

hydroxyl groups suggests

strong hydrogen bonding,

likely resulting in a high boiling

point.

Density ~0.999 g/cm³ (Predicted)

Based on (S)-enantiomer[6].

The related achiral 2-

cyclohexylethanol has a

density of 0.919 g/mL at

25°C[8].

Solubility

Expected to be soluble in

water and polar organic

solvents.

The hydrochloride salt of the

(S)-enantiomer is soluble in

water and polar organic

solvents[7]. The polar amino

and hydroxyl groups facilitate

solubility in polar media.

pKa 12.85 ± 0.10 (Predicted) Based on (S)-enantiomer[6]

Chiroptical Properties: The Signature of Chirality
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As a chiral molecule, (R)-2-Amino-2-cyclohexylethanol interacts with plane-polarized light,

rotating it in a specific direction. This phenomenon, known as optical activity, is the definitive

experimental proof of chirality and is quantified by the specific rotation, [α].

The specific rotation is an intrinsic physical property of a chiral substance. Different

enantiomers of the same compound rotate light by an equal magnitude but in opposite

directions[9]. For instance, if the (R)-enantiomer is dextrorotatory (+), the (S)-enantiomer will be

levorotatory (-) by the same amount under identical conditions[9]. It is critical to understand that

there is no simple correlation between the R/S configuration and the direction of rotation (+/-);

this must be determined experimentally[9][10].

Experimental Protocol: Determination of Specific
Rotation
The measurement of optical rotation is performed using a polarimeter. The trustworthiness of

this measurement relies on careful sample preparation and instrument calibration.

Methodology:

Instrument Preparation: Turn on the polarimeter and the sodium lamp (D-line, 589 nm) and

allow them to warm up for at least 15-20 minutes for stabilization.

Blank Measurement: Fill a clean polarimeter cell of a known path length (e.g., 1.0 dm) with

the pure solvent (e.g., methanol or ethanol). Ensure no air bubbles are present. Place the

cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the

solvent or the cell itself.

Sample Preparation: Accurately weigh a sample of (R)-2-Amino-2-cyclohexylethanol (e.g.,

100 mg). Dissolve it in a precise volume of the chosen solvent (e.g., in a 10.0 mL volumetric

flask) to calculate the concentration (c) in g/100 mL[9].

Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution

before filling it completely. Place the filled cell back into the instrument and record the

observed rotation (α).

Calculation: Calculate the specific rotation [α] using the formula[9]: [α]ᵀλ = α / (l × c) Where:
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T = Temperature (°C)

λ = Wavelength of light (e.g., D-line)

α = Observed rotation (degrees)

l = Path length of the cell (decimeters, dm)

c = Concentration ( g/100 mL)
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Caption: Workflow for Determining Specific Rotation.

Spectroscopic Signature
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Spectroscopic techniques provide a "fingerprint" of a molecule's structure. While specific

spectra for (R)-2-Amino-2-cyclohexylethanol are not present in the provided results, its key

structural features allow for a reliable prediction of its spectral characteristics.

Infrared (IR) Spectroscopy: This technique identifies functional groups.

O-H Stretch: A strong, broad absorption is expected in the range of 3200-3600 cm⁻¹,

characteristic of the alcohol hydroxyl group and its involvement in hydrogen bonding[11].

N-H Stretch: A moderate absorption (often appearing as one or two sharp peaks for a

primary amine) is expected around 3300-3500 cm⁻¹, potentially overlapping with the O-H

band[12].

C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹) will be

present, corresponding to the sp³ C-H bonds of the cyclohexyl and ethyl groups[11].

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region is indicative of the C-O

single bond of the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information

about the carbon-hydrogen framework.

¹H NMR:

-OH and -NH₂ Protons: These will appear as broad singlets whose chemical shift is

concentration and solvent-dependent. They can be exchanged with D₂O, causing their

signals to disappear, which is a key identification method.

Cyclohexyl Protons: A complex series of overlapping multiplets is expected in the upfield

region (~0.9-1.8 ppm), corresponding to the many non-equivalent protons on the

cyclohexyl ring[13].

-CH(N)- and -CH₂(O)- Protons: The protons on the chiral carbon and the adjacent

methylene carbon will appear as distinct multiplets, likely in the 2.5-4.0 ppm range. Their

splitting patterns will be complex due to coupling with each other and adjacent protons.
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¹³C NMR: The molecule has 8 distinct carbon atoms, so 8 signals are expected. The

carbon bearing the -OH group will be in the ~60-70 ppm range, the carbon bearing the -

NH₂ group will be in the ~50-60 ppm range, and the various cyclohexyl carbons will

appear in the upfield ~25-45 ppm region.

Mass Spectrometry (MS): MS provides the molecular weight and information about

fragmentation patterns.

Molecular Ion (M⁺): A peak corresponding to the molecular weight (143.23) should be

observable, though it may be of low intensity[12]. The presence of nitrogen means the

molecular ion peak will have an odd-numbered mass, consistent with the Nitrogen

Rule[12].

Fragmentation: Common fragmentation pathways would include the loss of water (M-18)

from the alcohol, or cleavage adjacent to the amino and hydroxyl groups.

General Workflow for Physical Property
Characterization
A systematic approach is essential for accurately characterizing a novel or synthesized

compound. The following workflow outlines the logical progression of experiments.
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Caption: General Workflow for Physicochemical Characterization.

Protocol: Melting Point Determination
The melting point is a sensitive indicator of purity. A sharp melting range (typically < 1°C)

suggests a pure compound, while a broad and depressed range indicates the presence of

impurities.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b3024909?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Finely powder a small amount of the dry solid sample.

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small

amount (2-3 mm height) into the sealed end.

Apparatus Setup: Place the loaded capillary into the heating block of a melting point

apparatus.

Measurement:

For an unknown compound, perform a rapid heating run first to get an approximate

melting point.

Allow the apparatus to cool.

Perform a second, slower run (1-2°C per minute) with a new sample, starting from ~15-

20°C below the approximate melting point.

Data Recording: Record the temperature at which the first liquid droplet appears (onset) and

the temperature at which the entire sample becomes a clear liquid (completion). This is the

melting range.

Protocol: Solubility Screening
Understanding solubility is crucial for choosing appropriate solvents for reactions, purification,

and analysis.

Methodology:

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol,

ethanol, acetone, dichloromethane, toluene, hexanes).

Test Procedure:

Place a small, consistent amount of the solid (e.g., ~10 mg) into separate, labeled test

tubes.

Add the first solvent dropwise (e.g., 0.1 mL at a time), agitating after each addition.
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Observe if the solid dissolves.

Classification: Classify the solubility qualitatively as:

Soluble: Dissolves in < 1 mL of solvent.

Slightly Soluble: Requires > 1 mL of solvent or dissolves partially.

Insoluble: Does not visibly dissolve.

Conclusion
(R)-2-Amino-2-cyclohexylethanol is a chiral building block whose utility is fundamentally

linked to its physical properties. While comprehensive experimental data for this specific

enantiomer is sparse in the public domain, a robust profile can be constructed from predicted

values, data from its enantiomer, and analysis of related achiral compounds. Its solid nature,

high polarity, and characteristic chiroptical and spectroscopic signatures define its identity. The

experimental protocols detailed herein provide a validated framework for researchers to confirm

these properties, ensuring the quality and suitability of this compound for its critical role in

advancing chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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